molecular formula C10H7ClO B3008859 8-Chloronaphthalen-2-ol CAS No. 29921-50-4

8-Chloronaphthalen-2-ol

Cat. No.: B3008859
CAS No.: 29921-50-4
M. Wt: 178.62
InChI Key: XSMAIDLOXKONHB-UHFFFAOYSA-N
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Description

8-Chloronaphthalen-2-ol is an organic compound with the molecular formula C₁₀H₇ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the 8th position and a hydroxyl group at the 2nd position. This compound is known for its role as a metabolite of naphthalene and as a precursor to quinones, which are essential in various biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloronaphthalen-2-ol can be achieved through several methods. One common approach involves the chlorination of naphthalen-2-ol. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 8-Chloronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Chloronaphthalen-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor to more complex molecules.

    Biology: The compound is studied for its role in biochemical pathways involving quinones.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-Chloronaphthalen-2-ol
  • 8-Bromonaphthalen-2-ol
  • 8-Iodonaphthalen-2-ol

Comparison: 8-Chloronaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to its bromine and iodine analogs, the chlorine derivative exhibits different reactivity and stability. The presence of the hydroxyl group at the 2nd position also influences its chemical behavior, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

8-chloronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMAIDLOXKONHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871364
Record name 8-Chloronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29921-50-4
Record name 8-Chloro-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029921504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by reacting 8-chloro-2-methoxynaphthalene (10.25 g, 53.4 mmol) with boron tribromide (67 mL of 1 N solution, 67 mmol) according to method D to yield 8.76 g (92%) of a yellow solid. An analytical sample was further purified by reverse phase preparative HPLC to yield the title compound as a white solid: mp 95-100° C.; 1H NMR (DMSO-d6): δ 7.18 (1H, dd, J=2.37 Hz, J=8.85 Hz), 7.23-7.28 (1H, m), 7.41 (1H, d, J=2.28 Hz), 7.59 (1H, d, J=7.37 Hz), 7.81 (1H, d, J=8.15 Hz), 7.87 (1H, d, J=8.86 Hz), 10.17 (1H, s); MS m/z177/179 (M−H)−.
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step Two

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